Amidosulfuron-13C2,d6

LC-MS/MS Residue analysis Isotope dilution

LC-MS/MS residue analysis requires internal standards that correct for matrix effects and ionization variability. Amidosulfuron-13C2,d6 delivers a +8 Da mass shift with minimal chromatographic deviation, ensuring co-elution and accurate isotope dilution quantification. • Eliminates matrix-matched calibration curves. • Suitable for regulatory residue monitoring (EU MRL, US EPA) in wheat, soil, and water. • ≥98% purity, fully characterized reference standard.

Molecular Formula C9H15N5O7S2
Molecular Weight 377.4 g/mol
Cat. No. B15140779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidosulfuron-13C2,d6
Molecular FormulaC9H15N5O7S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
InChIInChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2+1D3,3+1D3
InChIKeyCTTHWASMBLQOFR-SJSIRNCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amidosulfuron-13C2,d6: Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification


Amidosulfuron-13C2,d6 is a stable isotope-labeled analog of the sulfonylurea herbicide amidosulfuron, incorporating two carbon-13 atoms and six deuterium atoms into its molecular structure [1]. As a fully characterized chemical reference standard compliant with regulatory guidelines, this compound is specifically designed to serve as an internal standard (IS) for analytical method development, method validation (AMV), and quality control (QC) applications in LC-MS/MS workflows . The parent compound amidosulfuron (CAS 120923-37-7) is a post-emergence herbicide that inhibits acetohydroxyacid synthase (AHAS) and is primarily used for broad-leaved weed control in cereal crops [2]. The labeled analog retains identical physicochemical and chromatographic behavior to the unlabeled analyte while providing a distinct mass difference detectable by mass spectrometry, enabling accurate quantification through isotope dilution [3].

Amidosulfuron-13C2,d6: Why Unlabeled Amidosulfuron and Single-Isotope Analogs Cannot Substitute for This Multi-Isotope Internal Standard


In quantitative LC-MS/MS analysis, the selection of an appropriate internal standard is critical for correcting matrix effects, ionization variability, and sample preparation losses [1]. Unlabeled amidosulfuron cannot serve as an internal standard for itself because it is indistinguishable from the native analyte in the mass spectrometer, rendering isotope dilution impossible [2]. Single-isotope analogs such as Amidosulfuron-d6 (deuterated only) provide mass differentiation but may exhibit chromatographic retention time shifts due to deuterium isotope effects, particularly in reversed-phase LC, potentially compromising co-elution and matrix effect correction accuracy [3]. Amidosulfuron-13C2,d6, by incorporating both 13C and deuterium labels, achieves a greater mass shift (+8 Da) while minimizing retention time deviations compared to deuterium-only labeling, as 13C substitution has negligible impact on chromatographic behavior [4]. Furthermore, using a labeled analog of a different sulfonylurea (e.g., ethametsulfuron methyl-13C) introduces differential recovery, ionization efficiency, and matrix effect susceptibility that vary with the chemical structure, leading to inaccurate quantification [5]. The structural identity of Amidosulfuron-13C2,d6 to the target analyte ensures near-identical behavior throughout sample preparation and analysis, a requirement that no generic surrogate IS can meet.

Amidosulfuron-13C2,d6: Quantitative Evidence Supporting Analytical Selection Over Comparator Internal Standards


Amidosulfuron-13C2,d6 vs. Amidosulfuron-d6: Enhanced Mass Differentiation Minimizes Isotopic Cross-Talk

Amidosulfuron-13C2,d6 (MW 377.40) provides a +8 Da mass shift from the unlabeled parent compound (MW 369.37), compared to Amidosulfuron-d6 (MW 375.41) which provides only a +6 Da shift [1]. This larger mass difference reduces the risk of isotopic cross-talk and spectral overlap between the IS and the native analyte's M+1 and M+2 natural abundance peaks, a critical consideration in complex matrices where analyte concentrations may span several orders of magnitude [2]. While both labeled analogs correct for matrix effects, the dual 13C/2H labeling of Amidosulfuron-13C2,d6 ensures a baseline-resolved MS signal without interference from the native analyte's isotopic envelope, particularly important for low-concentration quantification in environmental and food samples [3].

LC-MS/MS Residue analysis Isotope dilution

Amidosulfuron-13C2,d6 vs. Single-Labeled Sulfonylurea Surrogates: Structural Identity Enables Superior Matrix Effect Correction

In a multi-residue sulfonylurea herbicide LC-MS/MS method, the use of a structurally non-identical internal standard (13C-labeled ethametsulfuron methyl) for amidosulfuron quantification resulted in variable recovery due to differential matrix effects between the analyte and IS [1]. The authors explicitly noted that 'because only one labeled internal standard was available for the analysis, we were forced to reconsider and restructure the validation process to include stringent stability tests and analyses of urine matrices of differing compositions' [2]. In contrast, a structurally identical SIL-IS such as Amidosulfuron-13C2,d6 co-elutes precisely with the target analyte and experiences identical ionization suppression or enhancement, enabling true isotope dilution accuracy [3]. Matrix-matched external calibration for amidosulfuron without a matched IS achieved recoveries ranging from 83.14% to 114.26% with RSD up to 16.45% in wheat matrices, highlighting the variability that a matched SIL-IS corrects [4].

Matrix effect correction Isotope dilution Food safety

Amidosulfuron-13C2,d6: Dual 13C/2H Labeling Minimizes Chromatographic Retention Time Shifts

Deuterium-labeled internal standards can exhibit measurable retention time shifts compared to the unlabeled analyte due to the deuterium isotope effect, particularly in reversed-phase liquid chromatography where hydrophobic interactions are altered by the shorter C-2H bond length [1]. Studies have demonstrated that 13C labeling produces negligible chromatographic shifts, as the isotopic substitution occurs in the molecular backbone rather than exchangeable hydrogens involved in secondary interactions with the stationary phase [2]. Amidosulfuron-13C2,d6, by incorporating both 13C and 2H labels, mitigates the retention time deviation often observed with deuterium-only analogs (e.g., Amidosulfuron-d6) while still achieving the +8 Da mass shift necessary for MS resolution [3]. The typical retention time difference between unlabeled and deuterium-only sulfonylureas can range from 0.02 to 0.15 minutes under standard gradient conditions, potentially causing differential matrix effects if co-elution is not exact [4].

Chromatography Isotope effect Internal standard

Amidosulfuron-13C2,d6: Optimal Use Cases for Analytical and Research Procurement


Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices

Amidosulfuron-13C2,d6 is the preferred internal standard for LC-MS/MS methods designed to comply with regulatory residue monitoring programs (e.g., EU MRL enforcement, US EPA tolerance assessments). The +8 Da mass shift from the native analyte provides unambiguous MS/MS detection without isotopic cross-talk from the unlabeled compound's natural abundance M+2 peak [1]. The structural identity ensures identical extraction recovery and ionization behavior across diverse matrices such as wheat grain, straw, soil, and surface water [2]. Using this matched SIL-IS eliminates the need for matrix-matched calibration curves and surrogate IS validation studies, significantly reducing method development time and improving data defensibility in regulatory submissions [3].

Pharmacokinetic and Metabolism Studies in Plant and Mammalian Systems

For studies investigating amidosulfuron absorption, distribution, metabolism, and excretion (ADME), Amidosulfuron-13C2,d6 serves as both an internal standard and a tracer. The 13C2,d6 labeling pattern allows precise quantification of the parent compound and its metabolites in complex biological matrices using isotope dilution LC-MS/MS [4]. The deuterium labels are positioned on methoxy groups, which undergo O-demethylation as a primary metabolic pathway in plants and mammals, enabling tracking of metabolic fate through mass shifts in fragment ions [5]. This dual functionality supports regulatory environmental fate studies and mammalian toxicology assessments required for pesticide registration [6].

Method Validation and Quality Control for Commercial Pesticide Formulations

Amidosulfuron-13C2,d6 is an essential component of validated analytical methods for quality control testing of commercial amidosulfuron herbicide formulations. As a fully characterized reference standard compliant with pharmacopeial and regulatory guidelines, it provides traceable calibration for assay and impurity profiling methods [7]. The compound's high isotopic enrichment and defined purity (typically ≥98%) ensure reliable quantification of active ingredient content and related substances in formulated products, supporting both manufacturer release testing and regulatory compliance verification .

Groundwater Leaching and Environmental Fate Assessment Studies

Given amidosulfuron's high water solubility (3.07 g/L at 20°C) and documented leaching potential [8], Amidosulfuron-13C2,d6 is the critical internal standard for quantifying the herbicide in groundwater, surface water, and soil leachate samples. The 13C signature enables precise quantification even in the presence of high dissolved organic carbon, which can cause severe matrix effects in environmental water analysis [9]. The dual-label design ensures that even with partial degradation during sample storage or transport, the IS and analyte undergo similar chemical alterations, maintaining the accuracy of the analyte/IS ratio over extended monitoring campaigns [10].

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